

# Spectroscopic Profile of (S)-(-)-Perillic Acid: A Technical Guide

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## Compound of Interest

Compound Name: (S)-(-)-Perillic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for **(S)-(-)-Perillic acid**, a monoterpenoid with significant interest in pharmaceutical research. The information presented herein is intended to support identification, characterization, and quality control efforts in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines relevant experimental protocols, and provides a visual workflow for spectroscopic analysis.

## Data Presentation

The following tables summarize the available quantitative spectroscopic data for **(S)-(-)-Perillic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment (in D <sub>2</sub> O)
6.95	m	H-2
4.75	s	H-10a
4.72	s	H-10b
2.40 - 2.20	m	H-3, H-6
2.15	m	H-4
1.73	s	H-9

Solvent: D<sub>2</sub>O. Spectrometer Frequency: 600 MHz. Data sourced from the Human Metabolome Database (HMDB).

### <sup>13</sup>C NMR Spectroscopic Data

Experimental <sup>13</sup>C NMR data for **(S)-(-)-Perillic acid** is not readily available in public spectral databases. Researchers are advised to acquire this data experimentally or use validated computational prediction software. As a reference for  $\alpha,\beta$ -unsaturated carboxylic acids, the carboxyl carbon typically resonates in the range of 165-185 ppm.[1][2]

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3300-2500	O-H stretch (Carboxylic acid)
~2920	C-H stretch (sp <sup>3</sup> hybridized)
~2850	C-H stretch (sp <sup>3</sup> hybridized)
1760-1690	C=O stretch ( $\alpha,\beta$ -unsaturated)
~1645	C=C stretch (alkene)
1320-1210	C-O stretch
950-910	O-H bend (out-of-plane)

Note: These are characteristic absorption ranges for unsaturated carboxylic acids and may vary slightly for **(S)-(-)-Perillic acid**.<sup>[3]</sup>

## Mass Spectrometry (MS)

GC-MS Fragmentation Data

m/z	Relative Intensity
105	1.00
120	0.83
77	0.71
79	0.57
81	0.53

Source: PubChem, based on data from the Human Metabolome Database (HMDB).<sup>[4]</sup>

LC-ESI-QTOF-MS Data (Negative Ion Mode)

Parameter	Value
Ion Mode	Negative
Precursor Ion (m/z)	165.0921 ([M-H] <sup>-</sup> )
Instrument	Agilent 1200 RRLC; Agilent 6520 QTOF

Source: MassBank.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **(S)-(-)-Perillic acid**.

## NMR Spectroscopy

### Sample Preparation:

- Accurately weigh 1-5 mg of **(S)-(-)-Perillic acid**.
- Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide ( $D_2O$ ), Chloroform-d ( $CDCl_3$ ), or Dimethyl sulfoxide-d<sub>6</sub> ( $DMSO-d_6$ )) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

### Instrumentation and Data Acquisition:

- The  $^1H$  and  $^{13}C$  NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
- For  $^1H$  NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- For  $^{13}C$  NMR, a proton-decoupled experiment (e.g.,  $zgpg30$ ) is standard. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
- Data should be processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS at 0.00 ppm for  $CDCl_3$  or the residual solvent peak).

## Infrared (IR) Spectroscopy

### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid **(S)-(-)-Perillic acid** directly onto the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

#### Instrumentation and Data Acquisition:

- Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over the range of 4000-400  $\text{cm}^{-1}$ .
- A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement and automatically subtracted from the sample spectrum.

## Mass Spectrometry (LC-MS)

#### Sample Preparation:

- Prepare a stock solution of **(S)-(-)-Perillic acid** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  with the initial mobile phase composition.

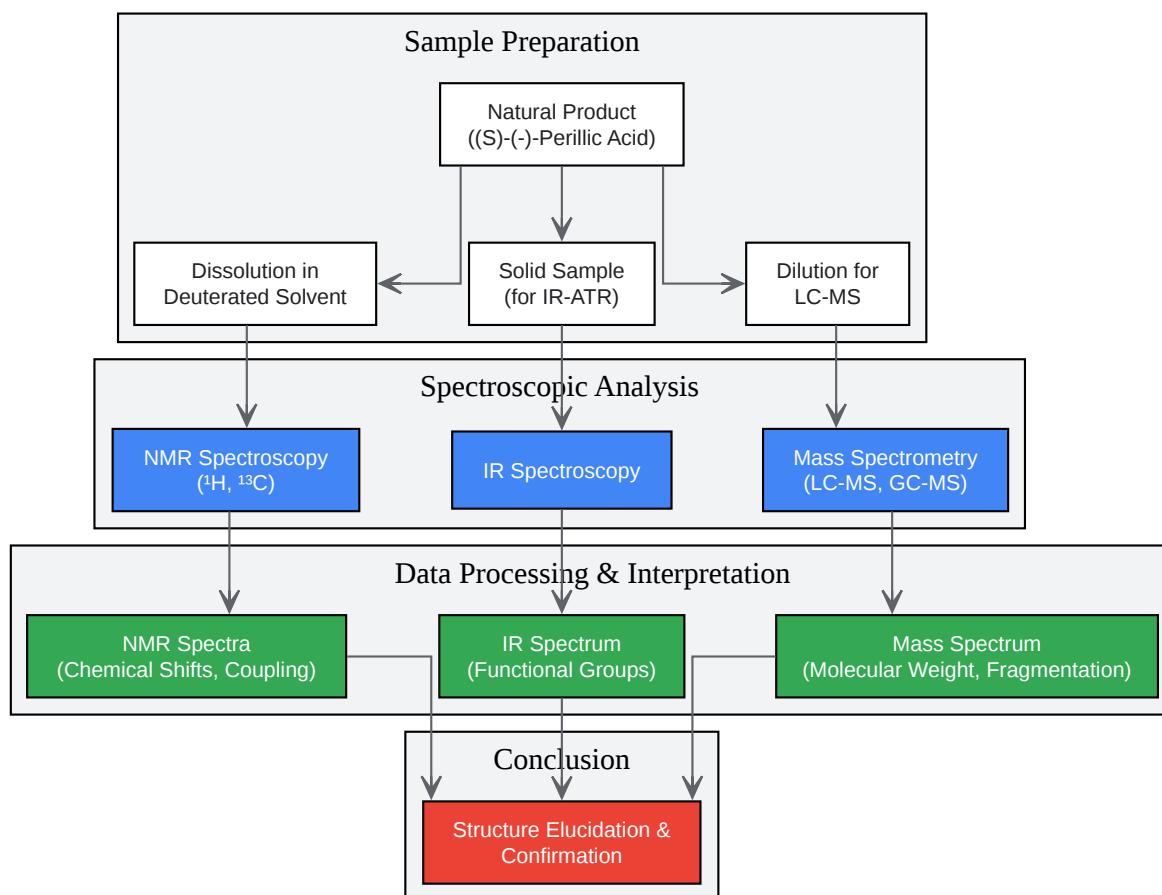
#### Instrumentation and Data Acquisition:

- Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
- Chromatographic Separation:
  - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu\text{m}$ ) is suitable.
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte.
  - Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometry Detection:

- Ionization Mode: ESI can be operated in either positive or negative ion mode. For carboxylic acids, negative ion mode ( $[M-H]^-$ ) is often more sensitive.
- Data Acquisition: Acquire data in full scan mode to determine the mass-to-charge ratio of the parent ion. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed for higher sensitivity and specificity.

## Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product such as **(S)-(-)-Perillic acid**.



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Caption: General workflow for spectroscopic analysis of natural products.

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